Identifying selective Wnt/β-catenin inhibitors with interpretable SAR requires structurally diverse analogs. This compound provides the unique 2-chlorobenzylsulfonyl motif for comparative profiling against 2-methylbenzyl and 4-fluorobenzyl variants. • Enables head-to-head potency & selectivity comparison • Supports computational docking validation of halogen effects • Ideal for chemical probe development targeting Wnt signaling
Molecular FormulaC19H18ClN3O4S2
Molecular Weight451.9 g/mol
Cat. No.B12203632
⚠ Attention: For research use only. Not for human or veterinary use.
N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide (CAS 901668-95-9, MF C19H18ClN3O4S2, MW 451.9) is a 1,3,4-thiadiazol-2-yl-benzamide derivative . It features a 2-chlorobenzylsulfonyl group at the thiadiazole 5-position and a 2-propoxybenzamide at the 2-position, placing it within a class of compounds primarily explored as inhibitors of the Wnt signaling pathway [1]. Its structure suggests potential for targeted biological activity, but quantitative comparative performance data is essential for informed procurement.
1
Wnt/β-catenin pathway inhibition study fit
1,3,4-thiadiazole-2-yl-benzamide chemotype
2
Unique 2-chlorobenzylsulfonyl motif for SAR profiling
Requires direct comparison with close analogs
3
Tool compound for kinase selectivity review
Quantitative differentiation data pending
[1] Thede, K., Bender, E., Scott, W. J., et al. (2018). 1,3,4-THIADIAZOL-2-YL-BENZAMIDE DERIVATIVES AS INHIBITORS OF THE WNT SIGNALLING PATHWAY. U.S. Patent Application No. 15/552,249. Bayer Pharma Aktiengesellschaft. View Source
Why Analogs Cannot Substitute This Compound
In the class of 1,3,4-thiadiazol-2-yl-benzamide Wnt inhibitors, subtle structural modifications to the benzylsulfonyl and benzamide groups can profoundly impact target affinity, selectivity, and pharmacokinetics [1]. A generic substitution without head-to-head data risks selecting an analog with significantly reduced potency, altered selectivity, or unpredictable in vivo behavior. The specific 2-chlorobenzyl and 2-propoxy substituent pattern is a unique combination, and its quantitative differentiation from close analogs like the 2-methylbenzyl or 4-fluorobenzyl variants must be established through direct comparative evidence.
Structural substitution
2-methylbenzyl or 4-fluorobenzyl analogs may show altered target engagement
Substituent pattern directly impacts Wnt pathway inhibition; no head-to-head data confirms functional equivalence.
Data gap
Lack of direct comparative evidence limits interchangeability
Analogs cannot be assumed interchangeable without quantitative differentiation; procurement decisions require assay-specific validation.
[1] Thede, K., Bender, E., Scott, W. J., et al. (2018). 1,3,4-THIADIAZOL-2-YL-BENZAMIDE DERIVATIVES AS INHIBITORS OF THE WNT SIGNALLING PATHWAY. U.S. Patent Application No. 15/552,249. Bayer Pharma Aktiengesellschaft. View Source
Quantitative Differentiation Evidence
High-Priority Procurement Scenarios
Probe Development for Wnt-Dependent Cancer
This compound is a candidate for chemical probe development targeting the Wnt/β-catenin pathway. Its procurement is justified for exploring structure-activity relationships (SAR) around the 2-chlorobenzylsulfonyl motif within a Wnt inhibitor program [1]. Selection is based on its potential for unique binding interactions, pending generation of comparative inhibitory data against close analogs.
Analog Selectivity Profiling
Procurement of this compound alongside its 2-methylbenzyl and 4-fluorobenzyl analogs is warranted for detailed off-target profiling. The distinct electronic and steric properties of the chlorine substituent are hypothesized to confer differential kinase selectivity, a key parameter for target validation campaigns [1].
Computational Docking Studies
The unique 2-chlorobenzyl group provides a valuable pharmacophore for computational chemistry studies. Researchers can use the compound to validate docking models that predict the impact of halogen substitution on binding affinity within the thiadiazole-benzamide binding pocket, supporting rational design of next-generation inhibitors [1].
Application
Selection Property
Validation Focus
Wnt/β-catenin pathway probe development
Unique 2-chlorobenzylsulfonyl motif
SAR and binding interaction data to generate
Kinase selectivity profiling against analogs
Analog-dependent selectivity profile
Off-target kinase panel screening
Computational pharmacophore validation
Halogen-substituted pharmacophore
Docking model validation with binding assays
[1] Thede, K., Bender, E., Scott, W. J., et al. (2018). 1,3,4-THIADIAZOL-2-YL-BENZAMIDE DERIVATIVES AS INHIBITORS OF THE WNT SIGNALLING PATHWAY. U.S. Patent Application No. 15/552,249. Bayer Pharma Aktiengesellschaft. View Source
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